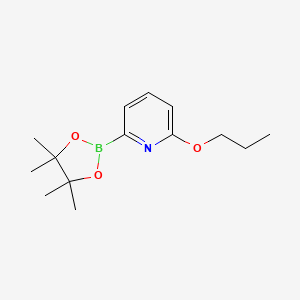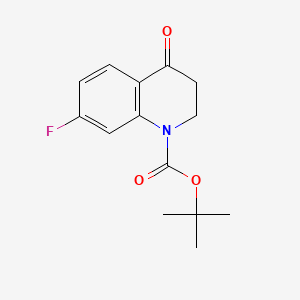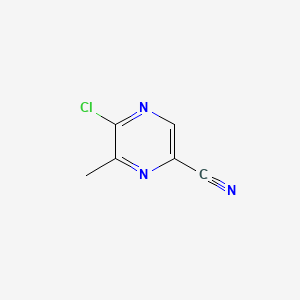![molecular formula C12H14N2O3 B597965 tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate CAS No. 1313712-58-1](/img/structure/B597965.png)
tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate
描述
tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a tert-butyl carbonate group attached to it.
作用机制
Target of Action
Tert-Butyl Imidazo[1,2-a]pyridin-2-yl Carbonate, also known as Carbonic Acid Tert-Butyl Ester Imidazo[1,2-a]pyridin-2-yl Ester, primarily targets the Sterol 14-alpha demethylase (CYP51) protein in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, disrupting the production of ergosterol . This disruption affects the fluidity and integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . The analysis suggested that the compound could be moderately toxic to humans . In vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has been observed to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .
生化分析
Biochemical Properties
The “tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate” has been found to interact with various enzymes and proteins. For instance, it has been shown to have antifungal activity against Candida spp., indicating that it interacts with enzymes and proteins involved in fungal growth and reproduction . The nature of these interactions is likely complex and multifaceted, involving both binding interactions and potential enzymatic inhibition or activation .
Cellular Effects
In terms of cellular effects, “this compound” has been shown to have potent activity against Candida spp., including several multidrug-resistant strains . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) . This could potentially explain its antifungal activity.
Temporal Effects in Laboratory Settings
It has been shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Metabolic Pathways
Given its potential role in inhibiting ergosterol biosynthesis, it may interact with enzymes involved in this pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate typically involves the reaction of imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate group. The general reaction scheme is as follows:
Starting Materials: Imidazo[1,2-a]pyridine, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically in an organic solvent such as dichloromethane.
Procedure: The imidazo[1,2-a]pyridine is dissolved in the solvent, and triethylamine is added to the solution. tert-Butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at around 0°C. The reaction is allowed to proceed at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain this compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding N-oxide derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The tert-butyl carbonate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, reflux.
Substitution: Alkyl halides, organometallic reagents, polar aprotic solvents, room temperature to reflux.
Major Products:
Oxidation: N-oxide derivative of this compound.
Reduction: Corresponding amine derivative.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and as a precursor for the preparation of other biologically active compounds.
Biology: In biological research, tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also employed in the development of new biochemical assays.
Medicine: The compound has shown potential as an antifungal agent, particularly against Candida spp.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the production of high-value-added products.
相似化合物的比较
tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate can be compared with other similar compounds in terms of its chemical structure and biological activity. Some similar compounds include:
Imidazo[1,2-a]pyridine: The parent compound without the tert-butyl carbonate group. It serves as a core structure for many biologically active molecules.
Imidazo[1,2-a]pyridin-3-amine: A derivative with an amine group at the 3-position. It exhibits different biological activities compared to the carbonate derivative.
tert-Butyl imidazo[1,2-a]pyridin-3-yl carbonate: A similar compound with the carbonate group at the 3-position instead of the 2-position. It may have different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit ergosterol biosynthesis makes it a promising candidate for antifungal drug development .
属性
IUPAC Name |
tert-butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)16-10-8-14-7-5-4-6-9(14)13-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVXDFJAAQXUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856716 | |
| Record name | tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-58-1 | |
| Record name | Carbonic acid, 1,1-dimethylethyl imidazo[1,2-a]pyridin-2-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


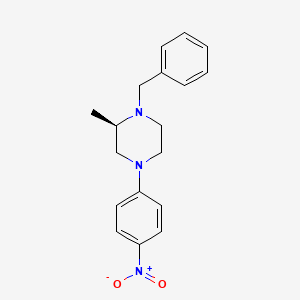

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)
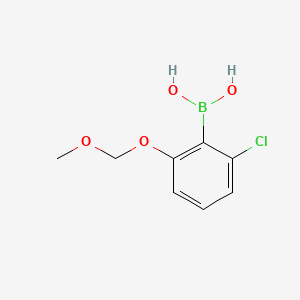
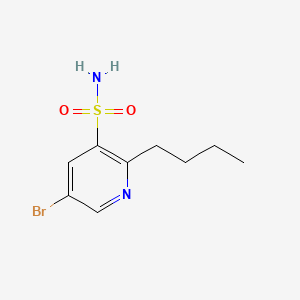

![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)
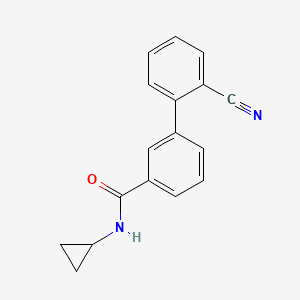
![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)
